molecular formula C9H13ClFNO B2926147 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 154550-93-3

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2926147
CAS No.: 154550-93-3
M. Wt: 205.66
InChI Key: YVNSVRBIQUFWOC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a phenylalkylamine derivative characterized by a fluorinated and methoxy-substituted aromatic ring linked to an ethylamine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to endogenous neurotransmitters and psychotropic agents. The fluorine atom at the para position and the methoxy group at the meta position on the phenyl ring modulate electronic and steric properties, influencing receptor binding and metabolic stability .

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNSVRBIQUFWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154550-93-3
Record name 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with nitromethane to form 4-fluoro-3-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine HCl C₉H₁₁FNO₂·HCl 223.65 4-F, 3-OCH₃ Balanced lipophilicity; potential serotonin receptor modulation .
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine HCl (1e) C₁₁H₁₆ClNO₂S 277.77 2,5-OCH₃, 4-SCH₃ Enhanced electron-rich aromatic system; may exhibit biased agonism .
2-(3,4-Methylenedioxyphenyl)ethylamine (3) C₉H₁₁NO₂ 165.19 3,4-OCH₂O- Natural product analog; lower metabolic stability due to methylenedioxy .
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) C₈H₁₂ClNO₂ 189.64 3,4-OH High polarity; neurotransmitter activity at dopamine receptors .
2-(4-(Benzyloxy)-3-methoxyphenyl)ethan-1-amine HCl C₁₆H₁₈ClNO₂ 299.78 4-OBn, 3-OCH₃ Increased steric bulk; altered receptor selectivity .
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl C₁₁H₁₄ClN₂O 226.70 Indole core, 6-OCH₃ Tryptamine derivative; potential serotonin receptor affinity .

Biological Activity

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride, also known as (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride, is a chiral amino alcohol with significant potential in pharmaceutical applications. Its unique structural characteristics, including a fluorinated aromatic ring and a methoxy group, render it a candidate for various therapeutic interventions, particularly in the fields of oncology, neurology, and infectious diseases.

The molecular formula of this compound is C₉H₁₂ClFNO₂, with a molecular weight of 205.66 g/mol. The compound's structure allows for diverse modifications, enhancing its biological activity and selectivity.

Biological Activity Overview

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. Its structural features suggest potential applications in drug development for conditions such as cancer and neurodegenerative diseases.

Potential Therapeutic Applications

  • Cancer Therapy : Preliminary studies indicate that the compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis.
  • Neurodegenerative Diseases : The interaction with neurotransmitter receptors positions it as a potential treatment for conditions like Alzheimer's disease.
  • Infectious Diseases : Its ability to modulate immune responses may provide avenues for treating infections.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with:

  • Serotonin Receptors : Analogous compounds have shown activity at serotonin receptor sites, influencing mood and cognition.
  • Enzymatic Pathways : The compound may inhibit or activate specific enzymes critical in metabolic pathways.

Case Studies

Recent studies have explored the biological activity of related compounds to draw parallels with this compound:

StudyCompound TestedBiological ActivityFindings
4-FluoroanilineAntimicrobialEffective against various bacterial strains
3-MethoxyphenylalanineNeuroprotectiveEnhanced neuronal survival in vitro
4-Fluoro-N-methylphenethylamineStimulant propertiesInduced increased locomotor activity in animal models

These studies underscore the importance of structural motifs similar to those found in this compound.

Interaction Studies

Understanding the interactions between this compound and biological macromolecules is essential for elucidating its therapeutic potential. Interaction studies typically include:

  • Binding Affinity Assessments : Determining how well the compound binds to target receptors.
  • In Vitro Assays : Evaluating the compound's effects on cellular processes such as proliferation and apoptosis.

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